
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) is a complex organic compound that features both acetyloxy and dinitrophenyl hydrazone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) typically involves the condensation of 1,3-Bis(acetyloxy)-2-propanone with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an acidic medium under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the acetyloxy groups, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) involves its interaction with molecular targets through its hydrazone and acetyloxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: Similar in structure but with different substituents on the hydrazone group.
4-((2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl derivatives: These compounds also feature the 2,4-dinitrophenylhydrazone group but differ in the rest of the molecular structure.
Propriétés
Numéro CAS |
54420-10-9 |
|---|---|
Formule moléculaire |
C13H14N4O8 |
Poids moléculaire |
354.27 g/mol |
Nom IUPAC |
[3-acetyloxy-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate |
InChI |
InChI=1S/C13H14N4O8/c1-8(18)24-6-10(7-25-9(2)19)14-15-12-4-3-11(16(20)21)5-13(12)17(22)23/h3-5,15H,6-7H2,1-2H3 |
Clé InChI |
WGSVNTFXSQAUAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


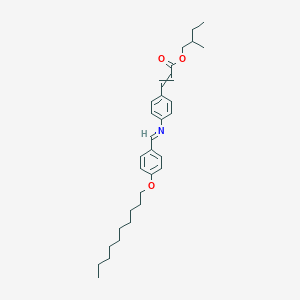
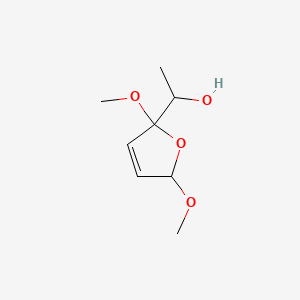
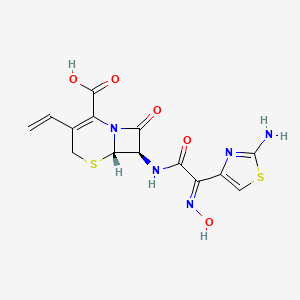

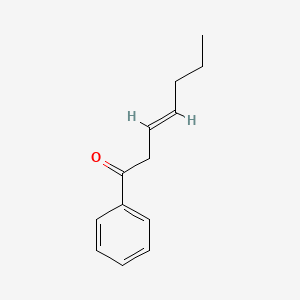
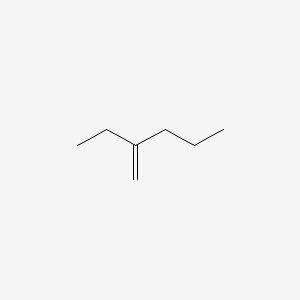
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

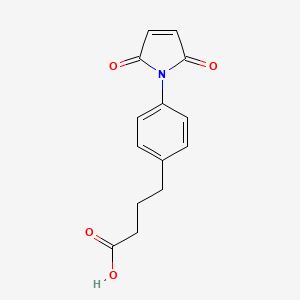
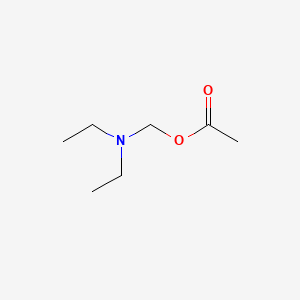
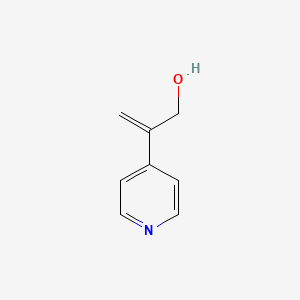
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
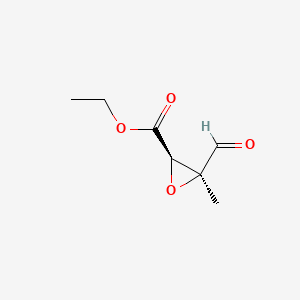
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)
